molecular formula C19H16N4O2 B2987054 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1206989-16-3

2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No. B2987054
CAS RN: 1206989-16-3
M. Wt: 332.363
InChI Key: CDPXXOMQTPUWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide, also known as CFI-400945, is a small molecule inhibitor that has shown potential in cancer treatment. It was first discovered by the Canadian biopharmaceutical company, Centre for Probe Development and Commercialization (CPDC).

Mechanism of Action

2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide inhibits the activity of PLK4 by binding to its ATP-binding site. This prevents PLK4 from phosphorylating its downstream targets, which are involved in cell division and proliferation. By inhibiting PLK4 activity, this compound induces mitotic arrest and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, this compound has been shown to enhance the efficacy of other chemotherapy drugs, such as paclitaxel and gemcitabine.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is its specificity towards PLK4, which makes it a promising candidate for cancer treatment. However, its synthetic route is complex, which may limit its availability for research purposes.

Future Directions

Future research on 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide could focus on its potential in combination therapy with other chemotherapy drugs. In addition, further studies could investigate its efficacy in other types of cancer, such as lung and colon cancer. The development of more efficient synthetic routes could also increase its availability for research purposes.

Synthesis Methods

The synthesis of 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves several steps, including the reaction of 2-bromo-1H-indole with N-(4-hydroxyphenyl)acetamide to form 2-(1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide. This compound is then reacted with 4-oxo-3,4-dihydrophthalazine to form the final product, this compound.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has been studied extensively for its potential in cancer treatment. It has been shown to inhibit the activity of Polo-like kinase 4 (PLK4), which is involved in cell division and proliferation. PLK4 overexpression has been linked to several types of cancer, including breast, prostate, and ovarian cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-indol-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(12-23-10-9-13-5-1-4-8-17(13)23)20-11-16-14-6-2-3-7-15(14)19(25)22-21-16/h1-10H,11-12H2,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXXOMQTPUWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.